4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Antioxidant Applications
Research has shown that derivatives of the imidazole compound exhibit promising antioxidant properties. For instance, a series of 5-substituted 1-aryl-2,3-diphenyl imidazoles demonstrated significant antioxidant activity in various in vitro assays, including DPPH, ABTS, and iron reducing power assays. These compounds, particularly those bearing hydroxy and methoxy groups on the 2-substituted phenyl moiety, showed predominant antioxidant activity, indicating the potential of imidazole derivatives in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).
Antiproliferative and Enzyme Inhibition
A series of 2,4,5-triphenyl imidazole derivatives were synthesized and evaluated for their antioxidant, acetylcholinesterase (AChE), xanthine oxidase (XO) inhibitory activities, and antiproliferative properties. Compounds demonstrated significant activity in both DPPH and ABTS assays, highlighting their potential as therapeutic molecules. Additionally, certain derivatives showed notable activity as XO inhibitors and displayed antiproliferative properties against various cancer cell lines, suggesting the utility of imidazole derivatives in developing treatments for neurodegenerative diseases and cancer (Eduardo Noriega-Iribe et al., 2020).
Chemical Synthesis and Catalysis
Imidazole derivatives are utilized in chemical synthesis and catalysis. For example, a novel liquid salt derived from imidazole was characterized for its solvent-catalytic efficiency in the one-pot synthesis of xanthenes. This demonstrates the versatility of imidazole derivatives as catalysts in organic synthesis, offering efficient pathways for the generation of valuable chemical compounds under mild conditions (N. G. Khaligh et al., 2019).
Electroluminescent Devices
Diphenylsulfone derivatives substituted with imidazole moieties have been investigated for their potential in electroluminescent devices. These compounds exhibit high triplet energy levels, favorable for hosting materials in devices exhibiting thermally activated delayed fluorescence (TADF). Among these, bis(4-(4-methoxy-9H-carbazole-9-yl)phenyl)sulfone was highlighted for its superior performance, demonstrating the utility of imidazole and diphenylsulfone derivatives in the development of efficient electroluminescent materials (O. Bezvikonnyi et al., 2020).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTPVTPOPZWDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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